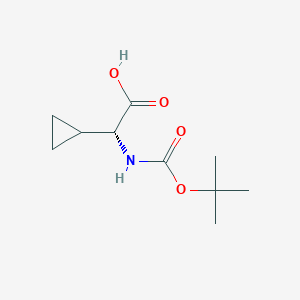

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyloxycarbonyl-protected amino acids (Boc-AAILs), has been reported. These compounds were prepared as room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids. The Boc-AAILs were used as starting materials in dipeptide synthesis with commonly used coupling reagents .Applications De Recherche Scientifique

Scalable Synthesis and Chemical Modifications

- A scalable synthesis of a related compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, demonstrates controlled stereoselectivity essential for creating specific stereochemical configurations in complex molecules (Wang et al., 2013). This highlights the compound's role in the synthesis of cyclic and acyclic molecules with potential pharmaceutical applications.

Intermediates in Pharmaceutical Synthesis

- The synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key intermediate in the natural product Biotin, underlines the importance of such compounds in biosynthesis pathways, including those of fatty acids, sugars, and α-amino acids (Shuanglin Qin et al., 2014).

Development of Novel Amino Acid Derivatives

- Research efforts towards synthesizing microsporin B's key amino acid fragment indicate the utility of tert-butoxycarbonyl-protected amino acids in preparing unusual amino acid residues for peptide synthesis. This includes the creation of derivatives that are critical for developing potential therapeutic agents (P. S. Swaroop et al., 2014).

Electrophilic Amination Techniques

- The application of N-Boc-O-tosyl hydroxylamine for the electrophilic amination of amino acids and their derivatives illustrates a method for synthesizing terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids. These intermediates are useful for modified peptides and heterocyclic derivatives with biological activity (T. Baburaj & S. Thambidurai, 2012).

Stereochemistry and Peptide Coupling

- The stereoselective synthesis of enantiomers of trans-2-(diphenylmethylideneamino)cyclopropanecarboxylic acid, starting from β-benzyl N-(tert-butoxycarbonyl)aspartate, showcases the compound's utility in creating dipeptides through standard peptide coupling techniques, highlighting its significance in peptide chemistry (Tamara Meiresonne et al., 2012).

Mécanisme D'action

Boc-D-Cyclopropylglycine, also known as ®-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid or ®-tert-Butoxycarbonylamino-cyclopropyl-acetic acid, is a small molecule peptide

Mode of Action

As a small molecule peptide, it may interact with various biological targets, potentially influencing cellular processes .

Pharmacokinetics

They are typically metabolized by proteolytic enzymes and excreted via the kidneys .

Propriétés

IUPAC Name |

(2R)-2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(8(12)13)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVJNEASAAJIDF-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.